![molecular formula C34H42O5 B14270548 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate CAS No. 156490-83-4](/img/structure/B14270548.png)
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate is a complex organic compound with a unique structure that includes aromatic rings, ether, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 4-(1-Hydroxyethyl)phenol: This can be achieved through the reduction of 4-acetylphenol using a reducing agent such as sodium borohydride.
Formation of 12-bromo-1-dodecanol: This involves the bromination of 1-dodecanol using phosphorus tribromide.
Etherification: The 4-(1-Hydroxyethyl)phenol is then reacted with 12-bromo-1-dodecanol in the presence of a base like potassium carbonate to form 12-[4-(1-Hydroxyethyl)phenoxy]dodecanol.
Esterification: Finally, the esterification of 12-[4-(1-Hydroxyethyl)phenoxy]dodecanol with 4-benzoylbenzoic acid in the presence of a catalyst such as sulfuric acid yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 12-[4-(1-Oxoethyl)phenoxy]dodecyl 4-benzoylbenzoate.
Reduction: Formation of 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzylbenzoate.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and etherification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate involves its interaction with biological membranes due to its amphiphilic structure. The hydroxyethyl and benzoyl groups can interact with hydrophilic and hydrophobic regions, respectively, affecting membrane fluidity and permeability. This can lead to disruption of microbial cell membranes, contributing to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-methylbenzoate
- 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-chlorobenzoate
- 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-nitrobenzoate
Uniqueness
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. The benzoyl group enhances its ability to interact with biological membranes and contributes to its potential antimicrobial activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
156490-83-4 |
|---|---|
Formule moléculaire |
C34H42O5 |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
12-[4-(1-hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate |
InChI |
InChI=1S/C34H42O5/c1-27(35)28-21-23-32(24-22-28)38-25-13-8-6-4-2-3-5-7-9-14-26-39-34(37)31-19-17-30(18-20-31)33(36)29-15-11-10-12-16-29/h10-12,15-24,27,35H,2-9,13-14,25-26H2,1H3 |
Clé InChI |
CERMMWDVVSXZED-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OCCCCCCCCCCCCOC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


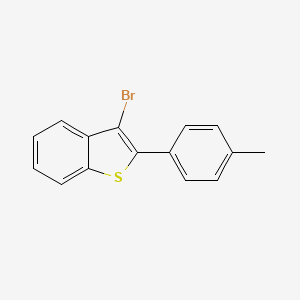

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
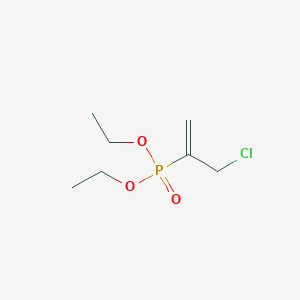

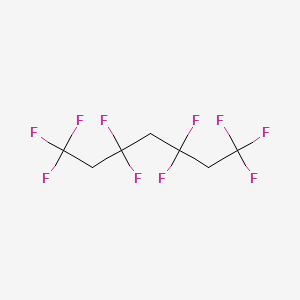
![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
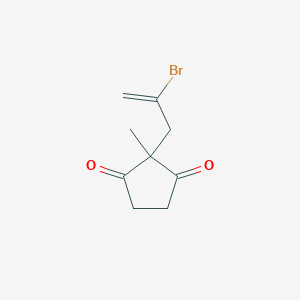
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
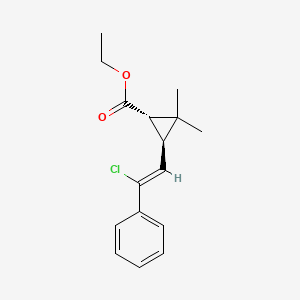
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
